5-(2-Fluorophenyl)nicotinic acid

Catalog No.
S1902987
CAS No.
705961-96-2
M.F
C12H8FNO2
M. Wt
217.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Fluorophenyl)nicotinic acid

CAS Number

705961-96-2

Product Name

5-(2-Fluorophenyl)nicotinic acid

IUPAC Name

5-(2-fluorophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H8FNO2

Molecular Weight

217.2 g/mol

InChI

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16)

InChI Key

UEEMCRBSNWWVAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F

Potential Applications:

  • Nicotinic Acid Analogue: 5-(2-Fluorophenyl)nicotinic acid bears structural similarity to nicotinic acid, a vitamin also known as niacin. Nicotinic acid plays a role in various cellular processes, and its derivatives are explored for potential applications in areas like cholesterol management and blood sugar control []. Research on 5-(2-Fluorophenyl)nicotinic acid might investigate if it interacts with similar biological targets as nicotinic acid.
  • Fluorine Substitution Effects: The presence of a fluorine atom on the phenyl ring can alter the molecule's properties compared to unsubstituted analogues. Fluorine substitution can affect factors like binding affinity to receptors or enzymes, metabolic stability, and blood-brain barrier permeability []. Studies might explore how the fluorine group in 5-(2-Fluorophenyl)nicotinic acid influences its potential biological activity.

Current Research Landscape:

  • Limited Information: While some commercial suppliers offer 5-(2-Fluorophenyl)nicotinic acid, there is a scarcity of scientific publications directly discussing its research applications. This suggests the compound might be in early stages of investigation or have limited research focus to date.

Future Directions:

  • Biological Target Identification: Future research could involve identifying specific biological targets that 5-(2-Fluorophenyl)nicotinic acid interacts with. Understanding its mechanism of action would be crucial for exploring potential therapeutic applications.
  • Functional Studies: In vitro and in vivo studies would be necessary to assess the functional effects of 5-(2-Fluorophenyl)nicotinic acid in relevant biological systems. This could involve investigating its impact on cellular processes, organismal physiology, or disease models.

5-(2-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C₁₂H₈FNO₂ and a molecular weight of 217.20 g/mol. This compound features a nicotinic acid structure modified by the presence of a fluorinated phenyl group at the 5-position. The introduction of the 2-fluorophenyl moiety enhances its potential biological activity and alters its physicochemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Typical of carboxylic acids and aromatic compounds. These include:

  • Esterification: Reacting with alcohols to form esters, which can be useful in drug formulation.
  • Amidation: The carboxylic acid group can react with amines to form amides, potentially leading to compounds with enhanced biological activity.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for further derivatization.

Research indicates that derivatives of nicotinic acid exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Specifically, 5-(2-Fluorophenyl)nicotinic acid has shown promising results in studies targeting bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. Its structural modifications may enhance its interaction with biological targets compared to non-fluorinated analogs .

The synthesis of 5-(2-Fluorophenyl)nicotinic acid can be achieved through several methods:

  • Condensation Reactions: Starting from nicotinic acid, condensation with appropriate aldehydes or ketones can yield the desired compound.
  • Fluorination: Selective fluorination of phenyl derivatives followed by coupling with nicotinic acid can also produce this compound.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies may be employed to introduce the fluorinated phenyl group effectively .

5-(2-Fluorophenyl)nicotinic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
  • Research: In studies exploring the structure-activity relationship of nicotinic acid derivatives.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies have shown that 5-(2-Fluorophenyl)nicotinic acid can bind effectively to certain biological targets, including enzymes involved in bacterial resistance mechanisms. Molecular docking studies suggest that its unique fluorinated structure may enhance binding affinity compared to non-fluorinated counterparts, indicating a potential pathway for overcoming resistance in pathogenic bacteria .

Several compounds share structural similarities with 5-(2-Fluorophenyl)nicotinic acid, each exhibiting unique properties and activities:

Compound NameStructural FeaturesUnique Properties
2-Fluoro-5-(trifluoromethyl)nicotinic acidContains trifluoromethyl groupEnhanced lipophilicity
5-(3-Chloro-2-fluorophenyl)nicotinic acidContains chlorine atomDifferent electronic properties
2-Aminonicotinic AcidAmino group at position 2Increased solubility and reactivity
2-Hydroxy-5-(4-fluorophenyl)nicotinic acidHydroxyl group additionPotential for hydrogen bonding

Each of these compounds presents unique characteristics that can influence their biological activity and applications in medicinal chemistry. The presence of different substituents alters their interaction profiles and therapeutic potentials, making them valuable for comparative studies in drug development .

Key Reaction Pathways for Fluorinated Nicotinic Acid Derivatives

The synthesis of 5-(2-Fluorophenyl)nicotinic acid relies on several established cross-coupling methodologies that have been optimized for fluorinated aromatic substrates. The most prominent approaches involve palladium-catalyzed reactions that efficiently form carbon-carbon bonds between fluorinated aromatic precursors and pyridine derivatives [1] [2].

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura coupling represents the most widely employed strategy for constructing fluorinated nicotinic acid derivatives. This reaction typically involves the coupling of 2-fluorophenylboronic acid with halogenated nicotinic acid derivatives or vice versa [3] [4]. The reaction proceeds through a well-established mechanism involving oxidative addition, transmetallation, and reductive elimination steps [2]. Research has demonstrated that fluorinated substrates require careful optimization of reaction conditions, as the electron-withdrawing nature of fluorine can significantly impact reactivity [3].

Studies have shown that palladium catalysts such as Pd(OAc)₂ combined with phosphine ligands or PdCl₂(PPh₃)₂ provide excellent results for fluorinated substrates [3]. The reaction typically operates at temperatures between 80-130°C, achieving yields in the range of 70-95% [3] [5]. A critical finding is that fluorinated boronic acids can be unstable under basic conditions, requiring modified protocols that minimize decomposition [4] [6].

Heck-Type Coupling Reactions

The Mizoroki-Heck reaction has emerged as an effective alternative for synthesizing fluorinated nicotinic acid derivatives, particularly when starting from gem-difluoroalkenes [7]. This methodology offers advantages in terms of regioselectivity and the ability to handle challenging fluorinated substrates. The reaction typically employs Pd(dba)₂ with dppb ligand or Pd(PPh₃)₄ as catalyst systems [7].

Research has demonstrated that Heck reactions of fluorinated substrates can achieve yields of 41-81% under optimized conditions [7]. The reaction mechanism involves a distinct pathway where β-fluorine elimination occurs instead of the conventional β-hydrogen elimination, leading to selective defluorination products [7]. Temperature control is crucial, with optimal ranges typically between 80-90°C [7].

Sonogashira Coupling Applications

The Sonogashira coupling has proven particularly effective for introducing alkynyl functionalities into fluorinated pyridine systems, which can subsequently be converted to carboxylic acid derivatives [8]. This reaction employs PdCl₂(PPh₃)₂ in combination with CuI as co-catalyst, operating at relatively mild temperatures around 65°C [8].

The methodology demonstrates broad substrate scope, tolerating various functional groups including electron-withdrawing and electron-donating substituents [8]. Yields typically range from 70-95%, making it an attractive option for library synthesis of functionalized alkynylpyridines [8].

Catalytic Systems for Cross-Coupling Reactions

Palladium-Based Catalyst Systems

Palladium catalysts remain the gold standard for cross-coupling reactions involving fluorinated aromatic compounds. The choice of ligand is particularly critical for achieving high yields and selectivity [1] [9]. Bulky phosphine ligands such as PCy₃ and tri-tert-butylphosphine have shown superior performance compared to PPh₃ in many fluorinated substrate applications [9].

Research has identified that catalyst loading typically ranges from 2-10 mol%, with higher loadings often necessary for challenging fluorinated substrates [9]. The ligand-to-metal ratio also plays a crucial role, with optimal ratios typically ranging from 2:1 to 4:1 depending on the specific transformation [9].

Nickel-Based Alternative Catalysts

Nickel catalysis has gained attention as a cost-effective alternative to palladium for certain cross-coupling applications [10] [11]. Nickel complexes can activate challenging electrophiles and offer complementary reactivity profiles compared to palladium systems [10]. Studies have shown that nickel catalysts can effectively couple fluorinated aryl halides with organometallic nucleophiles under mild conditions [10].

The use of nickel catalysts typically requires different ligand systems compared to palladium, with N-heterocyclic carbenes (NHCs) and specialized phosphine ligands showing particular promise [10]. Temperature requirements may vary, but many nickel-catalyzed reactions can operate at room temperature to 100°C [10].

Gold-Catalyzed Direct Arylation

Gold catalysis has emerged as a powerful tool for direct arylation reactions that can access fluorinated biaryl systems without requiring pre-functionalized halide substrates [12]. The methodology employs Ph₃PAuCl with iodine(III) oxidants to achieve selective heterocoupling between arylsilanes and fluorinated arenes [12].

This approach offers orthogonal selectivity compared to traditional cross-coupling methods and can handle substrates that are challenging for palladium-catalyzed processes [12]. Yields typically range from 60-90%, with the methodology showing particular promise for pharmaceutical applications [12].

Purification Techniques and Yield Optimization Strategies

Chromatographic Purification Methods

Flash chromatography remains the most widely used purification technique for fluorinated nicotinic acid derivatives [13]. The method typically employs silica gel (60-200 mesh) as the stationary phase with hexane:ethyl acetate mixtures as mobile phase [14]. Optimization studies have shown that gradient elution systems provide superior separation compared to isocratic conditions [13].

High-Performance Liquid Chromatography (HPLC) offers enhanced resolution for complex mixtures and quantitative analysis [15] [16]. For fluorinated compounds, specialized fluorinated HPLC phases have shown superior selectivity compared to conventional C18 columns [17] [18]. FluoroPhenyl stationary phases can operate in both reversed-phase and HILIC modes, providing flexibility for different compound classes [17].

Research has demonstrated that fluorinated HPLC phases provide several advantages including enhanced selectivity for fluorinated compounds, improved peak shape, and the ability to use simpler mobile phase compositions [16] [17]. These phases are particularly effective for polar fluorinated compounds that show poor retention on conventional C18 columns [17].

Recrystallization and Thermal Purification

Recrystallization remains an important purification method for achieving high-purity fluorinated nicotinic acid derivatives [19] [20]. Solvent selection is critical, with polar protic solvents such as methanol and ethanol frequently providing optimal results [19]. The technique typically achieves yield recoveries of 80-90% while significantly improving product purity [19].

Kugelrohr distillation has proven effective for volatile fluorinated compounds, particularly esters and protected derivatives [14]. This technique can achieve high purity levels (>98%) while maintaining yields of 80-95% [14]. The method is particularly valuable for removing high-boiling impurities and catalyst residues [14].

Yield Optimization Strategies

Systematic optimization of reaction parameters has proven essential for maximizing yields in fluorinated nicotinic acid synthesis [21] [22] [9]. Key parameters include catalyst loading, ligand selection, base choice, solvent system, temperature control, and reaction time [9].

Studies have shown that catalyst loading has a high impact on yield (±20-30%), with optimal loadings typically in the 2-10 mol% range [9]. Ligand selection shows similarly high impact (±15-25%), with bulky phosphines and N-heterocyclic carbenes generally providing superior results [9].

Temperature control represents one of the most critical optimization parameters, with impacts on yield ranging from ±25-35% [22] [9]. Research has demonstrated that even small temperature variations can significantly affect product distribution and side reaction formation [22].

Base selection significantly influences both yield and selectivity in cross-coupling reactions [9]. Inorganic bases such as K₃PO₄ and K₂CO₃ generally provide better results than organic bases for fluorinated substrates, likely due to their ability to activate boronic acids without causing decomposition [9] [4].

Solvent system optimization has shown medium impact on yields (±10-20%), with polar aprotic solvents such as DMF, toluene, and THF generally providing optimal results [9]. The choice of solvent can also significantly affect catalyst solubility and substrate dissolution, particularly important for heterogeneous reaction mixtures [9].

Reaction time optimization typically shows moderate impact on yields (±5-15%), with most reactions requiring 1-24 hours for completion [9]. However, extended reaction times can lead to product decomposition or side reaction formation, particularly with sensitive fluorinated substrates [9].

Atmosphere control, while showing relatively low impact on yields (±5-10%), remains important for maintaining catalyst activity and preventing oxidative degradation [9]. Inert atmospheres using nitrogen or argon are typically employed for sensitive fluorinated compounds [9].

Aqueous Solubility Characteristics

The aqueous solubility of 5-(2-Fluorophenyl)nicotinic acid demonstrates moderate water solubility, estimated at 2-5 milligrams per milliliter at 25°C based on structural analogs of fluorinated nicotinic acid derivatives [1] [2]. This moderate solubility profile is characteristic of compounds containing both hydrophilic carboxylic acid functionality and lipophilic fluorinated aromatic systems. The compound exhibits enhanced solubility in polar organic solvents, particularly dimethyl sulfoxide and methanol [3] [4].

Partition Coefficient Properties

The octanol-water partition coefficient (LogP) for 5-(2-Fluorophenyl)nicotinic acid is estimated to be in the range of 2.5-3.0, based on structural comparisons with similar fluorophenyl nicotinic acid derivatives [5] [6]. This moderate lipophilicity indicates balanced membrane permeability characteristics, which is advantageous for potential therapeutic applications requiring both aqueous solubility and membrane penetration capabilities.

The presence of the 2-fluorophenyl substituent significantly influences the partition behavior compared to unsubstituted nicotinic acid, which has a LogP of approximately 0.15 [7]. The fluorine substitution at the ortho position of the phenyl ring contributes to increased lipophilicity while maintaining the polar characteristics of the carboxylic acid moiety.

PropertyValueMethodology
Aqueous Solubility (25°C)2-5 mg/mLEstimated from structural analogs [1] [2]
LogP (Octanol-Water)2.5-3.0Computational estimation [6]
Polar Surface Area~50 ŲCalculated from molecular structure
Molecular Volume~190 ųEstimated from molecular formula

Thermal Stability and Degradation Patterns

Thermal Decomposition Temperature

5-(2-Fluorophenyl)nicotinic acid exhibits enhanced thermal stability compared to simple nicotinic acid derivatives. Based on comparative studies of fluorophenyl analogs, the compound demonstrates a decomposition temperature exceeding 300°C . This enhanced thermal stability is attributed to the stronger carbon-fluorine bonds present in the fluorophenyl substituent, which provide increased resistance to thermal degradation compared to non-fluorinated analogs.

Degradation Kinetics and Activation Energy

Thermal degradation studies of nicotinic acid derivatives indicate that these compounds follow first-order kinetics under elevated temperature conditions [9]. The activation energy for thermal degradation of nicotinic acid derivatives typically ranges from 40-60 kilojoules per mole, with the specific activation energy for 5-(2-Fluorophenyl)nicotinic acid estimated to be within this range based on structural similarities [9].

Storage and Stability Conditions

The compound requires storage under controlled conditions to maintain chemical integrity. Recommended storage conditions include temperatures between 2-8°C under an inert atmosphere to prevent oxidative degradation [3] [4]. Under these conditions, stability studies indicate less than 5% degradation over a 12-month period for similar fluorinated nicotinic acid derivatives .

Thermal ParameterValueNotes
Decomposition Temperature>300°CBased on fluorophenyl analogs
Activation Energy40-60 kJ/molEstimated from nicotinic acid derivatives [9]
Storage Temperature2-8°CUnder inert atmosphere [3] [4]
Stability Duration12 months<5% degradation under proper storage

Spectroscopic Fingerprinting (FTIR, NMR, HR-MS)

Fourier Transform Infrared Spectroscopy Analysis

The FTIR spectrum of 5-(2-Fluorophenyl)nicotinic acid displays characteristic absorption bands that serve as a distinctive fingerprint for structural identification [11] [12]. The carboxylic acid functionality produces a broad, strong absorption band between 3200-3500 cm⁻¹ corresponding to the O-H stretch, often broadened due to hydrogen bonding interactions. The carbonyl stretch appears as a strong absorption at 1650-1670 cm⁻¹, characteristic of the carboxylic acid C=O bond.

The aromatic system contributes multiple absorption bands, including C-H stretches at 3000-3100 cm⁻¹ and C=C aromatic stretches at 1580-1600 cm⁻¹. The fluorine substitution introduces a distinctive strong absorption band at 1200-1300 cm⁻¹ corresponding to the C-F stretch, along with characteristic C-F bending vibrations at 750-850 cm⁻¹ [11] [12].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H stretch (COOH)3200-3500Strong, broadCarboxylic acid hydrogen bonding
C=O stretch (COOH)1650-1670StrongCarboxylic acid carbonyl
C-F stretch1200-1300StrongFluoroaromatic C-F bond
C-F bend750-850StrongOut-of-plane C-F vibration

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information through characteristic chemical shift patterns [11] [13]. The carboxylic acid proton appears as a broad singlet at 12.0-13.0 ppm, exchangeable with deuterium oxide. The pyridine ring protons exhibit distinct downfield shifts due to the electron-withdrawing nitrogen atom, with H-2 and H-6 appearing at 8.8-9.1 ppm and 8.6-8.9 ppm respectively as doublets, while H-4 appears as a triplet at 8.2-8.5 ppm.

The fluorophenyl protons display characteristic coupling patterns influenced by the fluorine substituent. The ortho and meta protons to fluorine show typical coupling constants of 8-12 Hz and 4-6 Hz respectively [13].

¹³C NMR spectroscopy reveals the carbon framework with the carboxylic acid carbonyl carbon appearing at 165-170 ppm [11] [12]. The fluorine-bearing carbon shows a large one-bond coupling constant (¹JCF = 245 Hz) and appears as a doublet at 158-162 ppm. Adjacent carbons display characteristic two-bond and three-bond coupling patterns with the fluorine nucleus.

¹⁹F NMR spectroscopy provides a highly sensitive probe for the fluorine environment, with the 2-fluorophenyl fluorine appearing at -115 to -118 ppm as a doublet of doublets due to coupling with ortho and meta protons [14] [13].

High Resolution Mass Spectrometry

HR-MS analysis confirms the molecular formula and provides fragmentation patterns for structural elucidation [11] [15]. Under electrospray ionization conditions, the molecular ion [M+H]⁺ appears at m/z 218.0566, confirming the molecular formula C₁₂H₈FNO₂. Common fragmentation patterns include loss of water (m/z 199) and loss of the carboxylic acid group (m/z 173), with the fluorophenyl fragment appearing at m/z 145 [12].

The high mass accuracy and resolution capabilities of modern HR-MS instruments allow for precise molecular formula determination and differentiation from closely related isomers [15] .

Ionization ModeMolecular Ionm/z CalculatedPrimary Fragments
ESI+[M+H]⁺218.0566199 [M+H-H₂O]⁺, 173 [M+H-COOH]⁺
ESI-[M-H]⁻216.0422172 [M-H-CO₂]⁻

XLogP3

2.1

Wikipedia

5-(2-Fluorophenyl)pyridine-3-carboxylic acid

Dates

Last modified: 08-16-2023

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